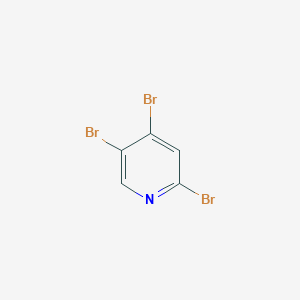

2,4,5-Tribromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNQKOQGRPXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355739 | |

| Record name | 2,4,5-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856857-52-8 | |

| Record name | 2,4,5-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 2,4,5-Tribromopyridine

Executive Summary

This technical guide provides an in-depth exploration of 2,4,5-tribromopyridine, a polysubstituted heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. Due to the inherent electronic properties of the pyridine nucleus, the synthesis of this specific isomer presents unique challenges, precluding straightforward electrophilic substitution methods. This document details the foundational chemistry of pyridine reactivity, presents a validated synthetic protocol for the preparation of this compound, outlines key characterization parameters, and discusses its strategic application as a versatile intermediate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The content is designed to provide both a theoretical understanding and practical, actionable insights for laboratory professionals.

Foundational Concepts in Pyridine Chemistry

Electronic Structure and Reactivity of the Pyridine Ring

The pyridine ring is an aromatic heterocycle analogous to benzene, but with one carbon atom replaced by nitrogen. This substitution has profound consequences for the ring's reactivity. The nitrogen atom is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I) on the entire ring system. This effect reduces the electron density at the carbon atoms, making pyridine significantly less nucleophilic than benzene and thus less reactive towards electrophilic aromatic substitution (EAS).

Furthermore, under the acidic conditions often required for EAS reactions (e.g., bromination), the lone pair of electrons on the nitrogen atom is readily protonated, forming a pyridinium ion. This positively charged species is even more severely deactivated towards attack by electrophiles.

The Challenge of Regioselectivity in Pyridine Bromination

Direct electrophilic bromination of an unsubstituted pyridine ring is not only slow but also regioselective for the C3 (or β) position. Attack at the C2 or C4 positions results in a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. Consequently, achieving a 2,4,5-tribromination pattern via direct bromination of pyridine is synthetically unfeasible. The synthesis of such polysubstituted pyridines necessitates strategic approaches, typically involving:

-

Use of Activating Substituents: Starting with a pyridine ring that already contains strongly activating, ortho-, para-directing groups (such as amino or hydroxyl groups) can facilitate halogenation and control the position of incoming electrophiles.[1][2]

-

Synthesis via Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack.[3][4]

-

Functionalization of Pre-halogenated Pyridines: Utilizing highly halogenated precursors and selectively removing or transforming specific halogen atoms offers an alternative route.

Synthesis of this compound

Given the challenges of direct synthesis, a practical and documented method for preparing this compound involves the regioselective photochemical debromination of a more heavily brominated precursor.

Primary Synthetic Protocol: Photochemical Debromination of Pentabromopyridine

This method leverages the differential stability of carbon-bromine bonds at various positions on the pyridine ring under photochemical conditions to selectively remove bromine atoms, yielding this compound as a major product.[5]

Rationale: Pentabromopyridine is a commercially available, stable starting material. Photolysis in a hydrogen-donating solvent provides a pathway to selectively cleave the C-Br bonds, particularly at the sterically hindered and electronically distinct positions, leading to the desired tribromo isomer.[5]

Detailed Experimental Protocol

Objective: To synthesize this compound from Pentabromopyridine.

Materials:

-

Pentabromopyridine

-

Diethyl ether (anhydrous, analytical grade)

-

High-pressure mercury lamp (or suitable photochemical reactor)

-

Quartz reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: Dissolve pentabromopyridine in anhydrous diethyl ether in a quartz reaction vessel to form a dilute solution. The quartz vessel is essential as standard borosilicate glass will absorb the required UV wavelengths.

-

Inert Atmosphere: Purge the solution and the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

-

Irradiation: Place the vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp at room temperature. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. The reaction typically produces this compound as the main product along with 2,3,4,6-tetrabromopyridine as a significant side product.[5]

-

Work-up: Once the starting material is consumed or optimal conversion is reached, stop the irradiation. Transfer the reaction mixture to a round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude solid residue contains a mixture of brominated pyridines. Purify this mixture using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the this compound from the tetrabromo side product and any remaining starting material.

-

Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity using the characterization methods outlined in Section 4.0.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Accurate characterization is critical to confirm the identity and purity of the final compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 856857-52-8 | [6] |

| Molecular Formula | C₅H₂Br₃N | |

| Molecular Weight | 315.79 g/mol | |

| Appearance | Typically an off-white to pale yellow solid | - |

| Melting Point | Not consistently reported; requires experimental determination. | - |

Spectroscopic Analysis

| Technique | Expected Signals & Features |

| ¹H NMR | The structure contains two non-equivalent aromatic protons. Expect two distinct signals, likely singlets (or narrow doublets with a small ⁴J coupling), in the downfield region (δ 7.5-9.0 ppm). The proton at C6 (adjacent to N) will be the most downfield, followed by the proton at C3. |

| ¹³C NMR | Expect five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to bromine (C2, C4, C5) will appear at characteristic chemical shifts, while the carbons bonded to hydrogen (C3, C6) will show direct C-H coupling in a coupled spectrum. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak cluster [M]⁺ should be centered around m/z 315. |

| IR | Expect characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring (approx. 1400-1600 cm⁻¹) and C-Br stretching vibrations (typically below 800 cm⁻¹). |

Safety and Handling Protocols

Polybrominated aromatic compounds should be handled with care as they are often irritants and can have significant toxicity.

-

Hazard Assessment: this compound should be treated as a hazardous substance. It is expected to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Avoid creating dust. In case of a spill, use an absorbent material and dispose of it as hazardous chemical waste.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Modern Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules. The three bromine atoms serve as functional handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[8][9]

A Versatile Substrate for Cross-Coupling Reactions

The bromine atoms at the 2, 4, and 5 positions exhibit different reactivities due to their distinct electronic and steric environments. This differential reactivity can, with careful selection of catalysts and conditions, allow for stepwise and regioselective functionalization.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form C-C bonds.[10][11]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating substituted aminopyridines.[8][12]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

This versatility allows for the rapid generation of molecular diversity from a single, well-defined scaffold, which is a highly desirable strategy in medicinal chemistry and materials science.[13]

Diagram: Cross-Coupling Potential of this compound

Caption: Potential cross-coupling reactions for this compound.

Conclusion

This compound is a valuable, yet challenging, synthetic target. Its preparation requires strategies that circumvent the inherent deactivation and regiochemical preferences of the pyridine ring, with photochemical debromination of pentabromopyridine being a documented method. Proper characterization and strict adherence to safety protocols are essential for its use. The true power of this molecule is realized in its application as a polyfunctional scaffold, enabling the regioselective introduction of diverse chemical moieties through modern cross-coupling chemistry. For researchers in drug development and materials science, this compound represents a key intermediate for accessing novel and complex molecular architectures.

References

Click to expand

- Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. (n.d.). Synlett.

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). Synthesis. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Nature Communications. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Nature Communications. [Link]

-

Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. (2016, April 11). Chemistry. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). The Journal of Organic Chemistry. [Link]

-

Synthesis of Polysubstituted Pyridines via Nitrogen-doped Graphene Catalyzed One-Pot Multicomponent Reaction under Solvent-Free Conditions. (2024, June 1). Bentham Science Publishers. [Link]

-

Stock compounds-M250228 004. (2025, February 28). eosmedchem_lenaのblog. [Link]

-

Pyridine-N-oxide. (n.d.). Wikipedia. [Link]

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021, July 5). New Journal of Chemistry. [Link]

-

GLR Innovations (Page 45). (n.d.). ChemBuyersGuide.com, Inc.[Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry. [Link]

- Perhalopyridines: Synthesis and Synthetic Utility. (n.d.). Google Books.

-

Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (2000). ResearchGate. [Link]

-

2-Aminopyridine. (n.d.). Wikipedia. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. [Link]

- Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.).

-

Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (2000). Journal of the Chemical Society, Dalton Transactions. [Link]

-

Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. [Link]

-

Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. (2014). ResearchGate. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). NIH. [Link]

-

Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. (n.d.). New Journal of Chemistry. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. [Link]

-

Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005, January 7). PubMed. [Link]

-

Synthesis of pyrido-annelated[1][14][15][16]tetrazines,[1][14][15]triazepine, and[1][14][15][16]tetrazepines for anticancer, DFT, and molecular docking studies. (2023, April 5). PMC. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. dokumen.pub [dokumen.pub]

- 6. Stock compounds-M250228 004 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 7. researchgate.net [researchgate.net]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyridine synthesis [organic-chemistry.org]

- 15. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,4,5-Tribromopyridine

This guide provides a comprehensive analysis and interpretation of the key spectroscopic data for 2,4,5-tribromopyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed, field-proven methodology for interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Our approach is grounded in the fundamental principles of spectroscopy and draws upon comparative data from analogous structures to ensure a robust and scientifically sound interpretation.

Molecular Structure and Spectroscopic Implications

The structure of this compound is foundational to understanding its spectroscopic signature. The substitution pattern dictates the electronic environment of each atom, which in turn governs its behavior in various spectroscopic experiments.

DOT Diagram: Structure and Numbering of this compound

Caption: Structure of this compound with IUPAC numbering.

The molecule possesses a low degree of symmetry. This lack of symmetry is a key predictive factor for its NMR spectra, suggesting that all non-equivalent protons and carbons will produce distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.

-

H-3: This proton is situated between two carbon atoms, one of which is bonded to a bromine atom. It is expected to be a doublet due to coupling with H-6.

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This will cause a significant downfield shift. It is expected to be a doublet due to coupling with H-3.

The electronegativity of the nitrogen atom and the inductive effects of the bromine atoms will deshield both protons, shifting their signals to the downfield region of the spectrum.

| Predicted Proton Signal | Estimated Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet (d) | ~2-3 |

| H-6 | 8.2 - 8.5 | Doublet (d) | ~2-3 |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient for aromatic compounds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0 ppm).

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and the attached bromine atoms. Carbons directly bonded to bromine will show a significant shift, though the effect is less straightforward than for protons.

| Predicted Carbon Signal | Estimated Chemical Shift (δ, ppm) | Rationale |

| C-2 | 140 - 145 | Attached to N and Br (deshielded) |

| C-3 | 125 - 130 | Aromatic CH |

| C-4 | 115 - 120 | Attached to Br |

| C-5 | 110 - 115 | Attached to Br |

| C-6 | 150 - 155 | Attached to N (most deshielded CH) |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: As with ¹H NMR, the instrument must be properly tuned and shimmed.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Predicted Spectrum and Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the aromatic ring and the carbon-bromine bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| C=C and C=N Ring Stretching | 1400 - 1600 | Medium to Strong (multiple bands) |

| C-H In-plane Bending | 1000 - 1300 | Medium |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of this highly substituted aromatic compound.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber. The positions and relative intensities of the absorption bands are then correlated with specific vibrational modes.

Mass Spectrometry (MS): Predicted Spectrum and Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. The presence of three bromine atoms in this compound will result in a highly characteristic isotopic pattern for the molecular ion.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[1] For a molecule containing three bromine atoms, the relative intensities of the isotopic peaks in the molecular ion cluster can be predicted by the binomial expansion (a+b)³. This will lead to a cluster of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.

The nominal molecular weight of C₅H₂⁷⁹Br₃N is 313 g/mol . Therefore, the molecular ion cluster is expected around m/z 313, 315, 317, and 319.

Predicted Fragmentation Pathways:

The primary fragmentation is expected to involve the sequential loss of bromine atoms. The loss of a bromine radical (•Br) would result in a fragment ion cluster around m/z 234, 236, 238. Subsequent loss of another bromine atom would lead to a fragment around m/z 155, 157. Another common fragmentation pathway for pyridines is the loss of HCN, which would result in a fragment ion with m/z 27 less than the parent or fragment ion.

DOT Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Summary and Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed predictive framework for understanding the expected spectroscopic features of this molecule. By understanding the underlying principles and comparing with known data for related compounds, researchers can confidently identify and characterize this compound and other novel chemical entities. The methodologies and interpretative strategies outlined herein represent a robust approach to structural elucidation in modern chemical research.

References

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,5-Tribromopyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,4,5-tribromopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of halogenated pyridines, offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, and outlines robust experimental protocols for sample preparation and spectral acquisition. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an essential resource for the structural elucidation and characterization of polysubstituted heterocyclic compounds.

Introduction: The Significance of Halogenated Pyridines and the Role of NMR

Halogenated pyridines are a pivotal class of heterocyclic compounds, frequently encountered as key intermediates and core structural motifs in pharmaceuticals, agrochemicals, and materials science. Their electronic properties and reactivity are significantly influenced by the nature and position of the halogen substituents. Consequently, unambiguous structural characterization is paramount for ensuring the quality, efficacy, and safety of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, spin-spin coupling constants, and signal integrations, NMR provides a detailed atomic-level map of molecular architecture. This guide focuses specifically on this compound, a polysubstituted heterocycle, to illustrate the principles and practices of modern NMR-based structural analysis.

Theoretical Framework: Predicting the NMR Spectra of this compound

Due to the absence of readily available, published spectra for this compound, a predictive approach based on established NMR principles and empirical data from related compounds is employed. This section outlines the expected ¹H and ¹³C NMR spectral features, explaining the underlying electronic effects of the bromine substituents and the pyridine nitrogen.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two signals corresponding to the two remaining protons on the pyridine ring at positions 3 and 6.

-

Chemical Shifts (δ): The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the bromine substituents. The nitrogen atom deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4). Bromine atoms exert a deshielding inductive effect and a shielding mesomeric effect. For this compound, we can expect:

-

H-6: This proton is at an α-position to the nitrogen and ortho to a bromine atom at position 5. The strong deshielding effect of the nitrogen will be the dominant factor, placing this signal significantly downfield.

-

H-3: This proton is at a β-position to the nitrogen and is situated between two bromine atoms at positions 2 and 4. The combined electronic effects will determine its precise chemical shift.

Based on data from monobrominated pyridines, we can estimate the chemical shifts. For instance, in 2-bromopyridine, H-6 appears around 8.3-8.4 ppm.[1][2] In 3-bromopyridine, the protons adjacent to the bromine are shifted downfield.[3] A reasonable prediction for the chemical shifts in this compound would place both signals in the aromatic region, likely between 8.0 and 9.0 ppm.

-

-

Spin-Spin Coupling: The two protons, H-3 and H-6, are separated by four bonds. In pyridine systems, a four-bond coupling (⁴J) is typically small, often in the range of 0-1 Hz. Therefore, the two proton signals are expected to appear as sharp singlets or very narrowly split doublets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each of the carbon atoms in the pyridine ring.

-

Chemical Shifts (δ): The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen and the heavy atom effect of the bromine substituents.

-

Carbons Bearing Bromine (C-2, C-4, C-5): The direct attachment of a bromine atom typically causes a significant upfield shift (shielding) of the carbon signal due to the "heavy atom effect." However, the inductive effect of bromine can counteract this to some extent.

-

Protonated Carbons (C-3, C-6): The chemical shifts of these carbons will be influenced by their position relative to the nitrogen and the neighboring bromine atoms. C-6, being an α-carbon to the nitrogen, is expected to be the most downfield of the protonated carbons.

-

General Trends: The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 160 ppm.

-

A summary of the predicted spectral data is presented in Table 1.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.5 | s (or narrow d) | ⁴J H3-H6 ≈ 0-1 |

| H-6 | 8.5 - 9.0 | s (or narrow d) | ⁴J H6-H3 ≈ 0-1 |

| C-2 | 135 - 145 | s | - |

| C-3 | 125 - 135 | s | - |

| C-4 | 115 - 125 | s | - |

| C-5 | 110 - 120 | s | - |

| C-6 | 150 - 160 | s | - |

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

Experimental Design and Protocols

To obtain high-quality NMR spectra for structural verification, a systematic experimental approach is essential. This section provides detailed protocols for sample preparation and the acquisition of one-dimensional and two-dimensional NMR data.

Workflow for NMR Analysis

The logical flow for the complete NMR analysis of this compound is depicted in the following diagram.

Figure 1: Experimental workflow for the NMR analysis of this compound.

Sample Preparation Protocol

The quality of the NMR data is critically dependent on proper sample preparation.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weigh the sample: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Select the solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[4] Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

-

Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Ensure complete dissolution: Gently vortex the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for acquiring high-resolution spectra.

-

Transfer to NMR tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.

-

Cap and label: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient for organic molecules.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Spectral Width: A sweep width of 0 to 220 ppm will cover the chemical shift range of most organic compounds.

-

Relaxation Delay (d1): 2 seconds.

Advanced 2D NMR Techniques for Definitive Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex molecules. For this compound, the following experiments would confirm the predicted structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled. In the case of this compound, a cross-peak between the signals for H-3 and H-6 would confirm their four-bond coupling, if it is resolved.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). This would allow for the definitive assignment of C-3 and C-6 based on the previously assigned H-3 and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the carbon skeleton. For this compound, the following correlations would be expected:

-

H-3 would show correlations to C-2, C-4, and C-5.

-

H-6 would show correlations to C-2, C-4, and C-5.

The logical relationship for using these 2D NMR techniques for structural elucidation is illustrated below.

Figure 2: Logical connections in 2D NMR for structural assignment.

Conclusion: A Validated Approach to Structural Elucidation

This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining theoretical predictions with detailed experimental protocols and a logical workflow for data interpretation, researchers can confidently approach the structural characterization of this and other polysubstituted heterocyclic compounds. The self-validating system of combining 1D and 2D NMR techniques ensures a high degree of confidence in the final structural assignment, which is a cornerstone of scientific integrity in chemical research and development.

References

-

SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 2,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 2,4,5-tribromopyridine utilizing mass spectrometry (MS) and infrared (IR) spectroscopy. In the absence of extensive direct spectral data for this specific isomer, this paper synthesizes foundational principles of analytical chemistry with known spectral characteristics of halogenated pyridines to predict and interpret its mass fragmentation patterns and infrared absorption bands. This guide serves as a valuable resource for researchers working with polybrominated heterocyclic compounds, offering detailed experimental protocols, data interpretation strategies, and a robust theoretical framework to facilitate the characterization of such molecules.

Introduction: The Significance of this compound

Polybrominated heterocyclic compounds, including this compound, are of significant interest in medicinal chemistry and materials science. Their utility as building blocks in organic synthesis stems from the reactivity of the carbon-bromine bonds, which can be readily functionalized through various cross-coupling reactions. Understanding the structural and electronic properties of these molecules is paramount for their effective application. Mass spectrometry and infrared spectroscopy are two powerful analytical techniques that provide complementary information for the unambiguous identification and characterization of such compounds. This guide will delve into the theoretical and practical aspects of applying these techniques to this compound.

Mass Spectrometry of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of their ions.[1] For this compound, the most common ionization technique would be Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons to generate a molecular ion and various fragment ions.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₅H₂Br₃N. The presence of three bromine atoms will result in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[2][3] For a molecule containing three bromine atoms, the relative intensities of the isotopic peaks in the molecular ion cluster can be predicted using the binomial expansion (a+b)ⁿ, where 'a' and 'b' are the relative abundances of the two isotopes and 'n' is the number of bromine atoms.[4] This results in a characteristic 1:3:3:1 ratio for the M, M+2, M+4, and M+6 peaks.[4]

| Ion | Isotopic Composition | Predicted Relative Abundance |

| M | (⁷⁹Br)₃ | 1 |

| M+2 | (⁷⁹Br)₂(⁸¹Br) | 3 |

| M+4 | (⁷⁹Br)(⁸¹Br)₂ | 3 |

| M+6 | (⁸¹Br)₃ | 1 |

| Table 1: Predicted isotopic distribution for the molecular ion of this compound. |

The monoisotopic mass of this compound (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N) is approximately 312.78 g/mol . Therefore, the mass spectrum is expected to show a cluster of peaks centered around this m/z value, with the characteristic 1:3:3:1 intensity ratio.

Predicted Fragmentation Pattern

Upon electron ionization, the molecular ion of this compound will undergo fragmentation, providing valuable structural information.[5][6] The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. For halogenated aromatic compounds, common fragmentation pathways involve the loss of halogen atoms and the cleavage of the aromatic ring.

A plausible fragmentation pathway for this compound is initiated by the loss of a bromine atom, which is a relatively good leaving group. This would be followed by the sequential loss of the remaining bromine atoms. The pyridine ring itself is relatively stable, but fragmentation can occur through the loss of HCN or related neutral species.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with EI.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion and the fragmentation pattern to confirm the structure.

Caption: General workflow for the GC-MS analysis of this compound.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-bromine bonds.

Predicted IR Absorption Bands

The interpretation of the IR spectrum of this compound can be approached by considering the known absorption regions for aromatic compounds, pyridines, and organobromine compounds.[8][9][10]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| C-H Stretching (aromatic) | 3100 - 3000 | Weak to Medium | The two adjacent C-H bonds on the pyridine ring will give rise to these absorptions.[7] |

| C=C and C=N Stretching (aromatic ring) | 1600 - 1400 | Medium to Strong | A series of bands are expected in this region, characteristic of the pyridine ring.[11][12] |

| C-H in-plane bending | 1300 - 1000 | Medium | |

| C-H out-of-plane bending | 900 - 675 | Strong | The position of this band is sensitive to the substitution pattern on the aromatic ring.[10] |

| C-Br Stretching | 700 - 500 | Medium to Strong | The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.[13] |

| Table 2: Predicted characteristic infrared absorption bands for this compound. |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is as follows.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Collection: Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum can be processed (e.g., baseline correction) as needed.

Caption: General workflow for FT-IR analysis of this compound using an ATR accessory.

Conclusion

This technical guide has provided a comprehensive overview of the expected mass spectrometric and infrared spectroscopic characteristics of this compound. By applying fundamental principles of spectral interpretation, we have predicted the key features in both MS and IR analyses. The characteristic 1:3:3:1 isotopic pattern in the mass spectrum is a definitive indicator of the presence of three bromine atoms. The fragmentation pattern, initiated by the loss of bromine, provides further structural confirmation. The IR spectrum is expected to show characteristic absorptions for the aromatic pyridine ring and the C-Br bonds. The detailed experimental protocols provided herein offer a practical framework for the analysis of this and similar polyhalogenated heterocyclic compounds. This guide serves as a foundational resource for researchers in drug development and organic synthesis, enabling the confident characterization of these important chemical entities.

References

-

Breda, S., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20043-20051. [Link]

-

Chem LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

- Zid, M. F., et al. (2011). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Smith, B. C. (1999).

- Stuart, B. H. (2004).

- de Hoffmann, E., & Stroobant, V. (2007).

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Chemistry WebBook. (n.d.). Pyridine, 3-bromo-. [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. tutorchase.com [tutorchase.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chimia.ch [chimia.ch]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: Situating 2,4,5-Tribromopyridine in Synthetic Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,5-Tribromopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a halogenated heterocyclic compound belonging to the pyridine family. As with many polyhalogenated aromatics, its primary value lies in its role as a versatile synthetic intermediate. The strategic placement of three bromine atoms on the electron-deficient pyridine ring creates a molecule with distinct and predictable reactivity, making it a valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The utility of this scaffold is derived from the differential reactivity of the bromine substituents, which can be selectively addressed through various cross-coupling and substitution reactions. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to exploit its synthetic potential, as these properties govern its solubility, reaction kinetics, and purification profile.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, explains the chemical principles that dictate its reactivity, and offers standardized protocols for its empirical characterization. It is important to note that as a less common isomer compared to its counterparts like 2,4,6- or 3,4,5-tribromopyridine, specific experimental data for the 2,4,5-isomer is not always available in literature. In such cases, this guide presents predicted data based on established chemical principles and analogous compound data to provide a robust working profile.

Molecular and Structural Framework

The foundation of this compound's properties is its molecular structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the three bromine atoms.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected key features:

-

¹H NMR (Proton NMR):

-

Signals: Two signals are expected in the aromatic region (typically 7.0-9.0 ppm).

-

H-3 Proton: This proton is coupled to H-6 (a 4-bond coupling, likely small) and will appear as a singlet or a narrowly split doublet.

-

H-6 Proton: This proton is adjacent to the nitrogen, which will shift it significantly downfield compared to H-3. It will appear as a singlet or a narrow doublet. The proton at the 6-position of pyridine typically appears around 8.6 ppm. [1]

-

-

¹³C NMR (Carbon-13 NMR):

-

Signals: Five distinct signals are expected, one for each carbon atom, as there is no plane of symmetry.

-

Chemical Shifts: Carbons bonded to bromine (C-2, C-4, C-5) will show shifts characteristic of C-Br bonds in an aromatic system. C-2 and C-6 will be shifted downfield due to their proximity to the nitrogen atom.

-

-

IR (Infrared) Spectroscopy:

-

Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.

-

C=C and C=N Ring Vibrations: Multiple sharp bands in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed.

-

Isotopic Pattern: Due to the presence of three bromine atoms (which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio), the molecular ion will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6 peaks) that is definitive for a tribrominated compound.

-

Experimental Protocols for Characterization

The following protocols describe standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol 1: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (10-15 °C/min) to approximate the melting point.

-

Prepare a new sample and heat rapidly to about 15 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Protocol 2: Solubility Assessment

-

Objective: To qualitatively assess the solubility of the compound in various solvents, which is crucial for selecting solvents for reactions and purification (e.g., recrystallization, chromatography).

-

Apparatus: Small test tubes or vials, vortex mixer.

-

Methodology:

-

Add approximately 10 mg of the compound to a small test tube.

-

Add 1 mL of the test solvent (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the mixture for dissolution. If undissolved solid remains, the compound is classified as "insoluble" or "sparingly soluble." If the solution is clear, it is "soluble."

-

Repeat for a range of solvents of varying polarity.

-

Protocol 3: Acquiring NMR Spectra

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity confirmation.

-

Apparatus: NMR spectrometer, NMR tubes.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, select a different solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum, ensuring proper shimming to obtain sharp peaks.

-

Acquire the ¹³C spectrum. This will require a longer acquisition time.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak.

-

Safety and Handling

-

Hazard Profile: Halogenated organic compounds should be handled with care. Based on analogous compounds, this compound is expected to be toxic if inhaled, ingested, or in contact with skin, and may cause irritation to the eyes, skin, and respiratory system. [2]* Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [3]

Conclusion

This compound is a synthetically valuable, though less-common, building block. Its utility stems from a predictable and highly differential reactivity profile governed by the electronic effects of the pyridine nitrogen and the specific placement of the bromine atoms. The bromines at the activated C-2 and C-4 positions are primed for nucleophilic aromatic substitution, while the bromine at the C-5 position is comparatively inert, offering a handle for subsequent, orthogonal chemical transformations. While specific experimental data is limited, its physicochemical properties can be reliably predicted based on established chemical principles, enabling its effective use in the design and execution of complex synthetic routes in drug discovery and materials science.

References

-

ChemBK. (2024). 3,4,5-Tribromo-pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Tribromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Stenutz. (n.d.). 3,4,5-tribromopyridine. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility and Stability of 2,4,5-Tribromopyridine for Pharmaceutical Development

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful preclinical and clinical progression. For halogenated heterocyclic compounds such as 2,4,5-Tribromopyridine, which serve as versatile intermediates in the synthesis of novel therapeutic agents, a comprehensive solubility and stability profile is paramount.[1] This guide provides researchers, scientists, and drug development professionals with a robust framework for elucidating these critical parameters. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the principles and detailed methodologies to empower researchers to generate this vital information, ensuring data integrity and facilitating informed decision-making throughout the development pipeline.

The presence of three bromine atoms on the pyridine ring significantly influences the molecule's lipophilicity and reactivity, making the determination of its behavior in various solvent systems and under different stress conditions a non-trivial yet essential endeavor.[2] This guide will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning to adapt and troubleshoot these methodologies.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) or its intermediate directly impacts its bioavailability and the feasibility of formulation development. For a compound like this compound, its generally low aqueous solubility is anticipated, with better solubility expected in organic solvents.[3] A systematic approach to quantifying this property across a range of relevant solvents is therefore crucial.

Foundational Principles of Solubility Determination

The equilibrium solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with any undissolved solid.[4] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[4]

Recommended Solvents for Comprehensive Profiling

A diverse panel of solvents should be selected to represent a range of polarities and functional groups, reflecting potential processing and formulation conditions.

Table 1: Recommended Solvents for Solubility Assessment of this compound

| Solvent Class | Specific Solvents | Rationale |

| Aqueous | Purified Water, 0.9% Saline | Baseline for physiological relevance. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 3.0, Bicarbonate Buffer pH 9.0 | To assess the impact of pH on solubility, which is critical for predicting behavior in different physiological environments. |

| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents in organic synthesis and formulation. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High solubilizing power, often used for initial stock solutions. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity solvents used in synthesis. |

| Halogenated | Dichloromethane (DCM) | Representative of solvents used in extraction and purification. |

| Non-polar | Toluene, Heptane | To assess solubility in lipophilic environments. |

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound.

Materials:

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the vials to stand at the controlled temperature for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or GC-MS.[5]

-

Data Reporting: Express the solubility in mg/mL and mol/L.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of this compound

Understanding the chemical stability of this compound under various stress conditions is critical to ensure its integrity during synthesis, purification, storage, and subsequent reactions. Forced degradation studies are employed to identify potential degradation pathways and degradation products.

Key Stress Conditions for Stability Testing

Forced degradation studies should expose this compound to conditions more severe than those it is likely to encounter during its lifecycle.

-

Hydrolytic Stability: Assessed across a range of pH values (acidic, neutral, and basic) to determine susceptibility to hydrolysis. The reactivity of bromine atoms in brominated pyridines can be influenced by pH.[6]

-

Oxidative Stability: Investigated using an oxidizing agent such as hydrogen peroxide to evaluate the molecule's resilience to oxidation.

-

Photostability: Examined under controlled light exposure to assess sensitivity to photodegradation. Brominated aromatic compounds are known to undergo photodegradation, often through reductive debromination.[7][8][9]

-

Thermal Stability: Evaluated at elevated temperatures to determine the potential for thermal decomposition.[10][11]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies.

Materials:

-

This compound solution of known concentration (in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC or LC-MS system with a suitable column for separation of the parent compound and potential degradants.

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 N. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 N. Keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidation: Add H₂O₂ (e.g., 3%) to the sample solution and keep at room temperature for a defined period.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80 °C) in the dark.

-

Photodegradation: Expose the sample solution to a light source in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Anticipated Degradation Pathways

Based on the chemistry of brominated pyridines, several degradation pathways can be anticipated:

-

Hydrolysis: Under acidic or basic conditions, nucleophilic substitution of a bromine atom by a hydroxyl group is possible, particularly at the 2- and 4-positions which are activated towards nucleophilic attack.[6]

-

Photodegradation: The primary anticipated pathway is reductive debromination, where a bromine atom is replaced by a hydrogen atom. This can occur sequentially, leading to di- and mono-brominated pyridines.[7][9]

-

Oxidation: The pyridine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

Visualization of Potential Degradation Pathways

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2457-48-9: 3,4,5-Tribromo-pyridine | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

- 8. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic and Steric Effects in 2,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromopyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of three bromine atoms on the pyridine ring creates a unique electronic and steric landscape, allowing for regioselective functionalization through various cross-coupling reactions. This guide provides a comprehensive analysis of the electronic and steric effects inherent to the this compound core, detailing the consequential reactivity of each bromine substituent. We will explore the underlying principles governing regioselectivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic insights and detailed experimental protocols. Furthermore, this document will highlight the application of this versatile scaffold in the design and synthesis of novel drug candidates and advanced materials.

Introduction: The Strategic Importance of Polychlorinated Heterocycles

Polyhalogenated heterocyclic compounds are invaluable synthons in modern organic chemistry, offering multiple points for diversification and the construction of complex molecular architectures. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and functional materials, gains significant synthetic versatility when substituted with multiple halogen atoms.[1] this compound, in particular, presents a fascinating case study in how the interplay of electronic and steric factors can be harnessed to achieve controlled, site-selective chemical modifications. Understanding these principles is paramount for the rational design of synthetic routes and the efficient construction of target molecules.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the foundational physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂Br₃N |

| Molecular Weight | 315.79 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95-99 °C |

| CAS Number | 13534-96-8 |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6, being adjacent to the nitrogen atom, is expected to appear further downfield compared to the proton at C-3.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing a bromine atom (C-2, C-4, C-5) will exhibit chemical shifts influenced by the electronegativity of the bromine. The carbon atoms directly bonded to the nitrogen (C-2 and C-6) will also show characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and the characteristic C-Br stretching vibrations at lower wavenumbers.[4]

Deciphering the Electronic and Steric Landscape

The reactivity of the three bromine atoms on the this compound ring is a direct consequence of the electronic and steric environment at each position.

Electronic Effects: A Tug-of-War of Inductive and Resonance Influences

The nitrogen atom in the pyridine ring is electron-withdrawing through the inductive effect, which deactivates the entire ring towards electrophilic substitution. This effect is most pronounced at the α-positions (C-2 and C-6). The bromine atoms themselves are also deactivating due to their inductive electron-withdrawing nature.

However, the positions of the bromine atoms relative to the nitrogen atom and to each other create a nuanced electronic distribution:

-

C-2 Position: The bromine at the C-2 position is α to the nitrogen atom. This position is the most electron-deficient due to the strong inductive effect of the adjacent nitrogen. This makes the C-2 bromine the most susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions.

-

C-4 Position: The bromine at the C-4 position is in a para-like relationship to the nitrogen atom. While still influenced by the nitrogen's electron-withdrawing nature, it is less electron-deficient than the C-2 position.

-

C-5 Position: The bromine at the C-5 position is at a meta-like position relative to the nitrogen. Its electronic environment is primarily influenced by the adjacent bromine atoms and to a lesser extent by the nitrogen.

Steric Considerations: The Role of Molecular Crowding

Steric hindrance plays a crucial role in dictating the accessibility of each bromine atom to incoming reagents and catalysts.

-

C-2 Position: The bromine at the C-2 position is flanked by the nitrogen atom on one side. While not excessively hindered, the approach of bulky catalysts or nucleophiles can be influenced by the lone pair on the nitrogen.

-

C-4 Position: The bromine at the C-4 position is sterically more accessible than the C-2 position, being flanked by a proton and a bromine atom.

-

C-5 Position: The bromine at the C-5 position is situated between two other bromine atoms (at C-4 and potentially C-6 if considering the ring structure), making it the most sterically hindered of the three.

Regioselective Functionalization via Cross-Coupling Reactions

The differential reactivity of the bromine atoms in this compound allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligands, base, and reaction conditions can be tuned to favor substitution at a specific position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][5] In the case of polyhalogenated pyridines, the regioselectivity of the reaction is a key consideration. Studies on related tribrominated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have provided valuable insights into the order of substitution.[6]

Generally, the most electron-deficient and sterically accessible position reacts first. For this compound, the expected order of reactivity in Suzuki-Miyaura coupling is:

C-2 > C-4 > C-5

This selectivity is primarily driven by the ease of oxidative addition of the palladium(0) catalyst to the C-Br bond, which is favored at the most electron-poor C-2 position.

Sources